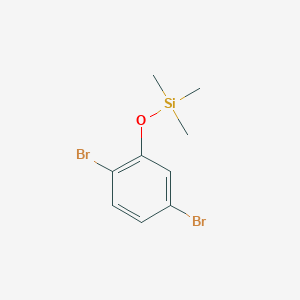(2,5-Dibromophenoxy)(trimethyl)silane
CAS No.: 919355-38-7
Cat. No.: VC18014351
Molecular Formula: C9H12Br2OSi
Molecular Weight: 324.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919355-38-7 |
|---|---|
| Molecular Formula | C9H12Br2OSi |
| Molecular Weight | 324.08 g/mol |
| IUPAC Name | (2,5-dibromophenoxy)-trimethylsilane |
| Standard InChI | InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
| Standard InChI Key | DSSYWUYXEUMFEW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)OC1=C(C=CC(=C1)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of (2,5-dibromophenoxy)(trimethyl)silane is C₉H₁₂Br₂OSi, identical to its 2,4-dibromo isomer . Its molecular weight is 324.08 g/mol, calculated from the atomic masses of its constituent elements. The structural distinction lies in the substitution pattern of bromine atoms on the phenoxy ring, which influences reactivity and physicochemical properties.
Structural Characterization
The compound’s structure comprises a phenoxy group (C₆H₃Br₂O) linked to a trimethylsilyl group (-Si(CH₃)₃). Key spectral data for analogous compounds include:
-
¹H NMR: For (2,4-dibromophenoxy)trimethylsilane, signals appear at δ 0.35 ppm (Si(CH₃)₃) and δ 6.8–7.5 ppm (aromatic protons) .
-
¹³C NMR: Trimethylsilyl carbons resonate near δ 0.5 ppm, while aromatic carbons range from δ 110–150 ppm .
-
IR Spectroscopy: Si-O-C stretching vibrations are observed at ~1,080 cm⁻¹, and C-Br stretches at ~560 cm⁻¹ .
Synthesis and Reactivity
Synthetic Routes
The synthesis of (2,5-dibromophenoxy)(trimethyl)silane likely parallels methods used for its 2,4-isomer and related aryltrimethylsilanes:
-
Halogen-Metal Exchange: Bromophenols undergo lithiation followed by reaction with chlorotrimethylsilane. For example, 2,5-dibromophenol treated with LDA (lithium diisopropylamide) and subsequently with ClSi(CH₃)₃ yields the target compound .
-
Grignard Reagents: Organomagnesium intermediates derived from 2,5-dibromophenol can react with chlorotrimethylsilane .
Table 1: Comparative Synthetic Yields for Halogenated Aryltrimethylsilanes
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| (2,4-Dibromophenoxy)trimethylsilane | Halogen-metal exchange | 78 | |
| (5-Bromothiophen-2-yl)trimethylsilane | Lithiation | 67 |
Reactivity Profile
-
Nucleophilic Substitution: The electron-withdrawing bromine atoms activate the aromatic ring for electrophilic substitution, though steric hindrance from the trimethylsilyl group may limit reactivity.
-
Desilylation: Acidic conditions cleave the Si-O bond, regenerating the parent phenol .
-
Cross-Coupling: Potential use in Suzuki-Miyaura reactions, leveraging bromine as a leaving group .
Physicochemical Properties
Thermal Stability
Analogous trimethylsilyl ethers exhibit decomposition temperatures above 200°C. For instance, (5-bromothiophen-2-yl)trimethylsilane has a boiling point of 70°C at 2 mmHg , suggesting similar volatility for the title compound.
Solubility and Density
-
Solubility: Expected to be soluble in nonpolar solvents (e.g., hexane, toluene) due to the trimethylsilyl group.
-
Density: Estimated at 1.3–1.4 g/cm³ based on analogs like (5-bromothiophen-2-yl)trimethylsilane .
Applications and Industrial Relevance
Semiconductor Manufacturing
Trimethylsilane derivatives are precursors in plasma-enhanced chemical vapor deposition (PE-CVD) for dielectric films . The bromine atoms in (2,5-dibromophenoxy)(trimethyl)silane could enable doping or functionalization of silicon-based coatings.
Organic Synthesis
The compound serves as a protected phenol intermediate. For example, desilylation under mild acidic conditions regenerates 2,5-dibromophenol, a building block in pharmaceuticals and agrochemicals .
Table 2: Applications of Related Halogenated Silanes
| Compound | Application | Reference |
|---|---|---|
| Trimethylsilane | PE-CVD of SiC coatings | |
| (5-Bromothiophen-2-yl)trimethylsilane | Cross-coupling reactions |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume